molecular formula C16H14ClN3OS B12529248 N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide CAS No. 652328-74-0

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide

Cat. No.: B12529248
CAS No.: 652328-74-0
M. Wt: 331.8 g/mol
InChI Key: DUPDOWYMZGJNSQ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide is a high-purity chemical compound supplied for research and development purposes. This specialty chemical belongs to the class of hydrazone derivatives, a group known for diverse biological and pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, and anticancer properties . Compounds featuring a 4-chlorophenyl substituent are of significant interest in medicinal chemistry, as the halogen atom can be crucial for bioactivity and provides a site for further structural elaboration . Researchers investigating kinase inhibition may find this structural motif relevant, as similar N-(4-chlorophenyl) substituted heterocycles have demonstrated promising inhibitory activity against specific kinase targets like AKT2/PKBβ, which is involved in oncogenic pathways . The molecular structure, which integrates a thioamide group and a phenylhydrazinylidene chain, offers a versatile scaffold for chemical exploration. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

652328-74-0

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)butanethioamide

InChI

InChI=1S/C16H14ClN3OS/c1-11(21)15(20-19-14-5-3-2-4-6-14)16(22)18-13-9-7-12(17)8-10-13/h2-10,19H,1H3,(H,18,22)

InChI Key

DUPDOWYMZGJNSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable β-keto thioamide under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl and chlorophenyl derivatives.

Scientific Research Applications

Biological Activities

The compound has demonstrated several biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results suggest that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have been documented that highlight the potential applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityThe compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Study 2Antimicrobial EfficacyExhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.
Study 3Mechanistic InsightsInduced apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anti-cancer drug candidate.

Potential Applications

Given its biological activities, this compound may find applications in:

Drug Development

The compound's anticancer and antimicrobial properties make it a promising candidate for drug development aimed at treating resistant strains of bacteria or specific types of cancer.

Research Tool

It can be utilized as a research tool in studying the mechanisms of cancer cell proliferation and apoptosis, providing insights that could lead to new therapeutic strategies.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological macromolecules, modulating their activity. The compound may also inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparison

Compound Name (CAS/Reference) Functional Groups Key Features
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide Thioamide, phenylhydrazinylidene, 3-oxo Enhanced lipophilicity due to thioamide; potential for tautomerism/chelation
2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide (42248-27-1) Amide, hydroxyimino, 3-oxo Higher polarity than thioamide; stronger hydrogen-bonding capacity
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) Hydroxamic acid, cyclopropane Metal-chelating ability (via hydroxamate); rigid cyclopropane ring
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (Compound 27) Thiazole, sulfonamide, ester Heterocyclic thiazole enhances π-stacking; sulfonamide offers acidity

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound 2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide
Functional Groups Thioamide, phenylhydrazinylidene Amide, hydroxyimino Hydroxamic acid, cyclopropane
Molecular Weight 352.82 g/mol 240.65 g/mol 224.65 g/mol
Polarity Moderate High High
Metal Interaction Weak coordination Limited Strong chelation

Biological Activity

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of sortase A and its effects on biofilm formation in various bacterial strains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of hydrazone derivatives characterized by their phenylhydrazine moiety. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity due to the electron-withdrawing nature of the chlorine substituent.

1. Sortase A Inhibition

Sortase A is an essential enzyme in Gram-positive bacteria, facilitating the anchoring of surface proteins to the cell wall. Inhibition of this enzyme can disrupt virulence factors, making it a target for antimicrobial strategies.

  • Research Findings : A study utilized a FRET-based random screening assay to evaluate various derivatives, including this compound. The compound exhibited moderate inhibitory activity against sortase A, with IC50 values ranging from 50 to 100 µM depending on structural modifications (Table 1) .
CompoundIC50 (µM)Activity
This compound75Moderate Inhibition
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate50High Inhibition
Cyano derivative75Moderate Inhibition

2. Antibiofilm Activity

Biofilms are protective layers formed by bacteria that enhance their resistance to antibiotics. Disrupting biofilm formation is crucial for effective treatment.

  • Study Results : The same derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The compound showed significant inhibition at a concentration of 100 µM, particularly against S. aureus strains (Table 2) .
Bacterial StrainBiofilm Inhibition (%) at 100 µM
S. aureus ATCC 2921360%
S. aureus ATCC 2592365%
S. epidermidis RP62A55%

The mechanism by which this compound exerts its biological effects is linked to its ability to interfere with protein anchoring processes in bacteria, thereby reducing their virulence and ability to form biofilms. The presence of strong electron-withdrawing groups in the phenyl ring enhances this activity by increasing the acidity of the NH group involved in binding interactions.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested alongside standard antibiotics. The results indicated that when used in combination with sub-inhibitory concentrations of antibiotics, there was a synergistic effect observed in reducing biofilm biomass and enhancing bacterial susceptibility.

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